molecular formula C6H11FO5 B13961643 6-Deoxy-6-fluoro-beta-D-galactopyranose CAS No. 502642-85-5

6-Deoxy-6-fluoro-beta-D-galactopyranose

Cat. No.: B13961643
CAS No.: 502642-85-5
M. Wt: 182.15 g/mol
InChI Key: SHFYXYMHVMDNPY-FPRJBGLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deoxy-6-fluoro-beta-D-galactopyranose typically involves the fluorination of a galactose derivative. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The compound is produced in cleanroom environments to maintain the required standards.

Chemical Reactions Analysis

Types of Reactions

6-Deoxy-6-fluoro-beta-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Deoxy-6-fluoro-beta-D-galactopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxy-6-fluoro-beta-D-galactopyranose involves its incorporation into biological systems where it mimics natural sugars. This incorporation can inhibit viral replication by interfering with the normal metabolic processes of the virus. The compound targets specific enzymes and pathways involved in viral replication, thereby reducing the spread of the virus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Deoxy-6-fluoro-beta-D-galactopyranose is unique due to its specific fluorination at the 6th position, which imparts distinct chemical and biological properties. This fluorination enhances its stability and reactivity, making it particularly useful in antiviral research.

Properties

CAS No.

502642-85-5

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3+,4+,5-,6-/m1/s1

InChI Key

SHFYXYMHVMDNPY-FPRJBGLDSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)F

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)F

Origin of Product

United States

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